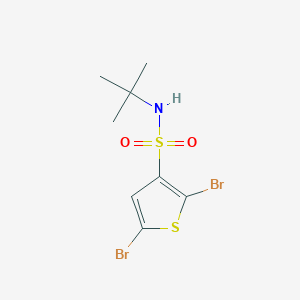
2,5-dibromo-N-tert-butylthiophene-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dibromo-N-tert-butylthiophene-3-sulfonamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two bromine atoms at the 2 and 5 positions, a tert-butyl group at the nitrogen atom, and a sulfonamide group at the 3 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-N-tert-butylthiophene-3-sulfonamide typically involves multiple steps. One common method starts with the bromination of thiophene to obtain 2,5-dibromothiophene. This intermediate is then subjected to sulfonamide formation using tert-butylamine and a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product specifications.
化学反应分析
Types of Reactions
2,5-Dibromo-N-tert-butylthiophene-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings, which are commonly used in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids or stannanes are typically used in Suzuki-Miyaura and Stille couplings, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce complex organic molecules with extended conjugation.
科学研究应用
2,5-Dibromo-N-tert-butylthiophene-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: In the field of organic electronics, it can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用机制
The mechanism of action of 2,5-dibromo-N-tert-butylthiophene-3-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the desired biological effects.
相似化合物的比较
Similar Compounds
2,5-Dibromothiophene: Lacks the sulfonamide and tert-butyl groups, making it less versatile in certain applications.
N-tert-Butylthiophene-3-sulfonamide: Lacks the bromine atoms, which limits its reactivity in substitution and coupling reactions.
2,5-Dibromo-3-hexylthiophene: Similar structure but with a hexyl group instead of a sulfonamide, used in different applications such as organic photovoltaics.
Uniqueness
2,5-Dibromo-N-tert-butylthiophene-3-sulfonamide is unique due to the combination of bromine atoms, a tert-butyl group, and a sulfonamide group. This combination provides a balance of reactivity and stability, making it suitable for a wide range of chemical reactions and applications. The presence of the sulfonamide group also imparts specific biological activity, which can be exploited in medicinal chemistry.
属性
分子式 |
C8H11Br2NO2S2 |
|---|---|
分子量 |
377.1 g/mol |
IUPAC 名称 |
2,5-dibromo-N-tert-butylthiophene-3-sulfonamide |
InChI |
InChI=1S/C8H11Br2NO2S2/c1-8(2,3)11-15(12,13)5-4-6(9)14-7(5)10/h4,11H,1-3H3 |
InChI 键 |
RVDRNWDMKBLZFJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NS(=O)(=O)C1=C(SC(=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



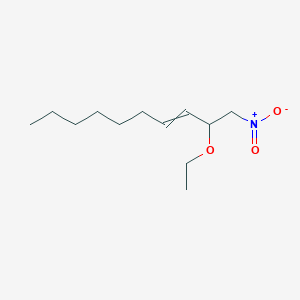
![3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene](/img/structure/B12557552.png)
![2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol](/img/structure/B12557557.png)
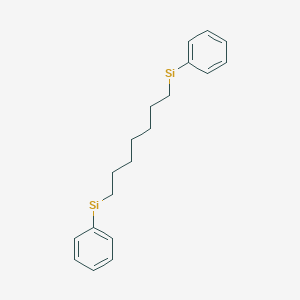
![Bicyclo[7.4.4]heptadecane](/img/structure/B12557563.png)
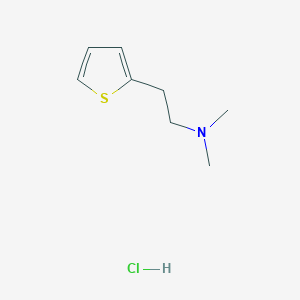
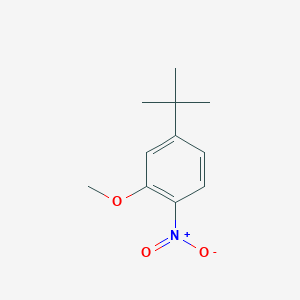
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine](/img/structure/B12557573.png)
![Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-](/img/structure/B12557578.png)
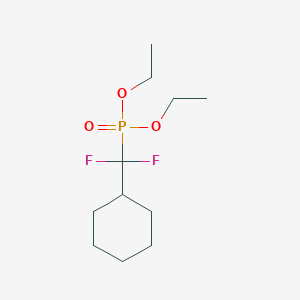
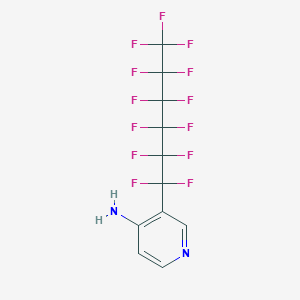
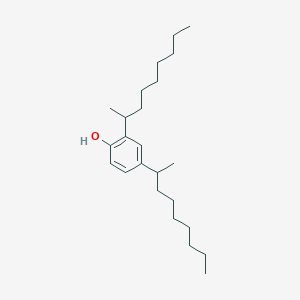
![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)
